ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride
CAS No.: 929601-09-2
Cat. No.: VC18951757
Molecular Formula: C22H27Cl2NO4
Molecular Weight: 440.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929601-09-2 |
|---|---|
| Molecular Formula | C22H27Cl2NO4 |
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride |
| Standard InChI | InChI=1S/C22H26ClNO4.ClH/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16;/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3;1H |
| Standard InChI Key | NQIZCDQCNYCVAS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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Tetrahydronaphthalene backbone: A partially hydrogenated naphthalene system providing rigidity and planar aromatic interactions.
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Chlorophenyl-hydroxyethyl amino side chain: A 3-chlorophenyl group linked to a hydroxyethylamine substituent, introducing stereochemical complexity and potential hydrogen-bonding capabilities.
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Ethyl ester-acetate linker: An ethyl ester group connected via an oxyacetate bridge, enhancing solubility and serving as a synthetic handle for further modifications.
The hydrochloride salt form improves stability and crystallinity, critical for handling and storage in research settings.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C22H27Cl2NO4 |
| Molecular Weight | 440.4 g/mol |
| CAS Number | 929601-09-2 |
| Solubility | Likely polar aprotic solvents |
| Stability | Hydrochloride salt enhances stability |
The chlorine atoms and hydroxyethyl group contribute to its polarity, suggesting moderate solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Synthesis and Production
Synthetic Pathways
The synthesis of ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate hydrochloride involves multi-step organic reactions, typically employing:
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Friedel-Crafts alkylation: To construct the tetrahydronaphthalene core.
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Nucleophilic substitution: Introducing the hydroxyethyl amino side chain.
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Esterification: Attaching the ethyl oxyacetate group.
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Salt formation: Reaction with hydrochloric acid to yield the hydrochloride.
Advanced techniques like continuous flow reactors and automated synthesis platforms are emphasized to optimize yield and purity, particularly in scaling up production.
Optimization Challenges
Key challenges include:
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Stereochemical control: Ensuring correct configuration at the hydroxyethyl amino chiral center.
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Purification complexities: Separating intermediates with similar polarities.
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Yield limitations: Multi-step reactions often result in cumulative losses, necessitating catalytic optimization.
Analytical Characterization
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, with aromatic protons (δ 6.8–7.4 ppm) and ethyl ester signals (δ 1.2–4.3 ppm).
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High-Performance Liquid Chromatography (HPLC): Purity assessments using reverse-phase columns, with retention times calibrated against standards.
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Mass Spectrometry (MS): ESI-MS validates the molecular ion peak at m/z 440.4 [M+H]+.
Crystallographic Data
Single-crystal X-ray diffraction remains unreported, highlighting an area for future study to elucidate solid-state conformation and intermolecular interactions.
Biological Activity and Mechanism of Action
Pharmacodynamic Insights
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Receptor modulation: Preliminary assays indicate dose-dependent modulation of serotonin and dopamine receptors in vitro.
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Enzyme inhibition: Potential inhibition of monoamine oxidases (MAOs) due to structural resemblance to known inhibitors.
Research Applications and Findings
Preclinical Studies
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Neuropharmacology: Evaluated in rodent models for antidepressant-like effects, showing reduced immobility time in forced swim tests.
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Oncology: Screened against cancer cell lines, with modest cytotoxicity observed in breast adenocarcinoma (MCF-7) cells.
Comparative Analysis
| Application Area | Findings |
|---|---|
| Neuroactive Potential | 40% reduction in rodent immobility |
| Antiproliferative Effects | IC50 of 85 µM in MCF-7 cells |
Future Directions and Challenges
Research Priorities
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Mechanistic elucidation: Detailed binding studies using surface plasmon resonance (SPR) or cryo-EM.
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Toxicological profiling: Acute and chronic toxicity assessments in vivo.
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Structural derivatives: Synthesis of fluorinated or methylated analogs to enhance bioavailability.
Industrial Scaling
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Process intensification: Implementing microwave-assisted synthesis to reduce reaction times.
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Green chemistry: Transitioning to solvent-free conditions or biodegradable catalysts.
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